1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Overview
Description
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a synthetic organic compound that belongs to the indoline-2,3-dione family This compound is characterized by its unique structure, which includes a butoxybenzyl group attached to the indoline-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves the reaction of 4-butoxybenzyl chloride with 5,7-dimethylindoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The indoline ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic compounds.
Biology: Studied for its interaction with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within biological systems. This compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can be compared with other similar compounds, such as:
Butonitazene: A synthetic opioid belonging to the benzimidazole class, known for its potent analgesic properties.
4-Butoxybenzyl alcohol: A compound structurally similar to this compound, used in various chemical syntheses.
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-5-10-25-17-8-6-16(7-9-17)13-22-19-15(3)11-14(2)12-18(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNUPUAWUNEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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